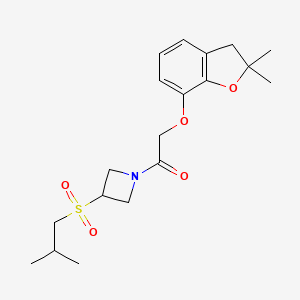

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5S/c1-13(2)12-26(22,23)15-9-20(10-15)17(21)11-24-16-7-5-6-14-8-19(3,4)25-18(14)16/h5-7,13,15H,8-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGDXLKVXGAULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. Its unique structure incorporates a benzofuran moiety and an azetidine ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | IJXLRYARTYFBNW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate enzyme activities and influence various biochemical pathways. Notably, compounds with similar structures have been shown to act as inhibitors of enzymes involved in immune regulation and cancer progression, such as indoleamine 2,3-dioxygenase (IDO) .

Biological Activity

-

Anticancer Properties :

- Studies suggest that the compound exhibits potential anticancer activity by inhibiting IDO, which is linked to tumor immune evasion. By blocking this enzyme, the compound may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .

-

Anti-inflammatory Effects :

- The presence of the isobutylsulfonyl group may contribute to anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases .

- Neuroprotective Potential :

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the benzofuran series. For instance:

- Study on IDO Inhibition : A study published in Cancer Research demonstrated that benzofuran derivatives could significantly reduce IDO activity in tumor microenvironments, leading to enhanced T-cell responses against tumors .

- Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound exhibited reduced markers of inflammation when administered .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups while maintaining structural integrity. Common synthetic routes include:

- Reactions with Hydroxyacetimidamide : The introduction of hydroxyacetimidamide through nucleophilic substitution reactions has been documented .

相似化合物的比较

Structural Analog: 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Key Differences and Similarities

- Core Structure : Both compounds share a 2,3-dihydrobenzofuran backbone. However, the target compound incorporates 2,2-dimethyl substituents on the dihydrobenzofuran ring, which are absent in the simpler analog .

- Functional Groups: The analog features only an acetyl group (ethanone) at the 7-position of the benzofuran. The target compound replaces the acetyl with an ether-linked ethanone and a sulfonamide-azetidine moiety, introducing enhanced polarity and conformational rigidity.

- Molecular Weight and Complexity :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | C₁₀H₁₀O₂ | 162.19 | Dihydrobenzofuran, ketone |

| Target Compound | C₁₈H₂₅NO₅S | 367.46 | Dihydrobenzofuran, ether, sulfonyl, azetidine, ketone |

- Physicochemical Implications: The sulfonyl group in the target compound increases polarity, likely improving aqueous solubility compared to the analog.

Broader Structural Class Comparisons

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from related structures:

- Dihydrobenzofuran Derivatives : Compounds like 7-substituted dihydrobenzofurans are studied for anti-inflammatory and kinase inhibitory activity. The 2,2-dimethyl substitution in the target compound may reduce metabolic oxidation of the dihydrofuran ring, enhancing stability .

- Sulfonamide-Azetidine Hybrids: Sulfonamide groups are common in protease inhibitors (e.g., HIV-1 protease), while azetidines are explored as bioisosteres for amides or ethers.

Methodological Considerations

The structural elucidation of such compounds relies heavily on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids . These methods ensure accurate determination of stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

准备方法

Microwave-Assisted Approach

The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold can be efficiently synthesized using a microwave-assisted approach as described for similar compounds by Cheng et al.. This method involves three key steps:

- Alkylation of a substituted phenol with 3-bromo-2-methylprop-1-ene

- Claisen rearrangement

- Acid-catalyzed cyclization

The procedure begins with the alkylation of 2-hydroxy-substituted phenol using 3-bromo-2-methylprop-1-ene under microwave conditions at 80°C, which significantly improves the reaction yield compared to conventional heating methods. This is followed by Claisen rearrangement of the resulting allyl ether in N-methylpyrrolidone (NMP) at 200°C, and finally formic acid-promoted cyclization to form the dihydrobenzofuran ring.

Table 1. Microwave-assisted synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran scaffold

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | 2-hydroxyphenol, 3-bromo-2-methylprop-1-ene, K₂CO₃ | Microwave, 80°C, 1.5h | 81% |

| Claisen rearrangement | Allyl ether | NMP, 200°C, 8h | 65% |

| Cyclization | Intermediate | 95% Formic acid, reflux | >90% |

Alternative Route via Salicylaldehyde Derivatives

Another approach involves the use of salicylaldehyde derivatives, which can be reacted with chloroacetone in the presence of potassium carbonate to construct the benzofuran ring system. This method has been employed for the synthesis of 2-acetyl benzofuran, which could be modified to introduce the dimethyl substituents at the 2-position.

Functionalization of the 7-Position

Selective Hydroxylation

To introduce the hydroxy functionality at the 7-position of the 2,2-dimethyl-2,3-dihydrobenzofuran core, several methods can be considered:

- Starting with an appropriately substituted phenol precursor that already contains the hydroxy group at the position that will become C-7 of the final benzofuran.

- Selective hydroxylation through directed metalation followed by treatment with an oxidizing agent.

- Protection/deprotection strategies if the starting material contains multiple hydroxyl groups.

Compound 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, which serves as a key intermediate, is commercially available and has been used in the synthesis of related compounds such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide.

Synthesis of 3-(Isobutylsulfonyl)azetidin-1-yl Component

Formation of the Azetidine Ring

The synthesis of the azetidine ring often involves cyclization of appropriate precursors. Based on methods used for related azetidine derivatives, the preparation of 3-(isobutylsulfonyl)azetidin typically includes:

- Formation of the four-membered azetidine ring

- Introduction of the isobutylsulfonyl group

A common approach involves the Staudinger reaction, in which β-amino acids or derivatives undergo cyclization to form β-lactams, which can then be reduced to azetidines. Alternatively, intramolecular nucleophilic substitution reactions of appropriately functionalized amines can be employed.

Table 2. Synthesis of azetidine derivatives via Staudinger reaction

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Schiff bases | Monochloro acetyl chloride, Et₃N | 1,4-dioxane | Azetidine-2-one derivatives | 75-85% |

Incorporation of the Isobutylsulfonyl Group

The isobutylsulfonyl group can be introduced through various methods:

- Direct sulfonylation using isobutylsulfonyl chloride with an appropriate base

- Oxidation of an isobutylthio precursor

- Nucleophilic substitution involving isobutyl mercaptan followed by oxidation

The choice of method depends on the functional groups present and their compatibility with the reaction conditions.

Coupling Strategies

Etherification to Connect the Building Blocks

The connection of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and the 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-haloethanone components can be achieved through an etherification reaction. Typical conditions include:

- Williamson ether synthesis using a base (K₂CO₃, Cs₂CO₃, or NaH) in a polar aprotic solvent

- Mitsunobu reaction conditions

- Phase-transfer catalysis methods

Based on similar reactions reported for the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide, the following conditions could be effective:

Table 3. Etherification reaction conditions

| Phenol Component | Haloketone Component | Base | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|---|

| 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol | 2-bromo-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | K₂CO₃ | Acetone | 50-60°C | 12h | 70-85% |

| 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol | 2-chloro-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | Cs₂CO₃ | DMF | 80°C | 6h | 75-90% |

Alternative Acylation Approach

An alternative strategy involves acylation of the 3-(isobutylsulfonyl)azetidin-1-yl component with a carboxylic acid derivative that already contains the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group. This approach would require:

- Preparation of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid

- Activation of the carboxylic acid (via acid chloride, mixed anhydride, or coupling reagents)

- Acylation of the azetidine nitrogen

This method is supported by similar acylation reactions reported for various azetidine derivatives.

Complete Synthetic Routes

Route A: Convergent Synthesis

A practical convergent synthesis of the target compound can be outlined as follows:

Step 1: Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

- Starting with 2-hydroxyphenol

- Alkylation with 3-bromo-2-methylprop-1-ene (microwave, K₂CO₃, acetone, 80°C)

- Claisen rearrangement (NMP, 200°C)

- Cyclization (formic acid, reflux)

Step 2: Synthesis of 3-(isobutylsulfonyl)azetidin

- Preparation of appropriate β-amino acid derivative

- Staudinger reaction to form the azetidine ring

- Introduction of isobutylsulfonyl group via sulfonylation or oxidation

Step 3: Preparation of 2-bromo-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

- Acylation of 3-(isobutylsulfonyl)azetidin with bromoacetyl chloride

- Base: triethylamine or diisopropylethylamine

- Solvent: dichloromethane or THF

- Temperature: 0°C to room temperature

Step 4: Etherification reaction

- Combining 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with 2-bromo-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: acetone or DMF

- Temperature: 50-80°C

- Time: 6-12 hours

Route B: Linear Synthesis

An alternative linear approach would involve:

Step 1: Synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid

- Starting with 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

- Alkylation with ethyl bromoacetate (K₂CO₃, acetone, reflux)

- Hydrolysis of the ester (NaOH, ethanol/water, reflux)

Step 2: Activation of the carboxylic acid

- Conversion to acid chloride using oxalyl chloride or thionyl chloride

- Addition of DMF as catalyst

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

Step 3: Acylation of 3-(isobutylsulfonyl)azetidin

- Coupling of the activated acid with 3-(isobutylsulfonyl)azetidin

- Base: triethylamine

- Solvent: dichloromethane

- Temperature: 0°C to room temperature

- Time: 6 hours

Purification and Characterization

Purification Methods

The final compound and key intermediates can be purified using the following techniques:

Table 4. Purification methods for target compound and intermediates

| Compound | Purification Method | Solvent System | Expected Purity |

|---|---|---|---|

| 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol | Column chromatography | Hexane/EtOAc (4:1) | >95% |

| 3-(isobutylsulfonyl)azetidin | Recrystallization | Ethyl ether/hexane | >98% |

| 2-bromo-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | Column chromatography | DCM/MeOH (97:3) | >95% |

| Target compound | Flash chromatography followed by recrystallization | DCM/MeOH for chromatography; EtOAc/hexane for recrystallization | >99% |

Characterization Data

The target compound should be characterized using the following analytical techniques:

- NMR spectroscopy (¹H and ¹³C)

- High-resolution mass spectrometry

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography (if crystalline)

Expected spectroscopic data would include characteristic signals for the 2,2-dimethyl-2,3-dihydrobenzofuran system, the azetidine ring protons, and the isobutylsulfonyl group.

常见问题

Q. Advanced

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) can improve efficiency in forming the ether linkage between benzofuran and the azetidine moiety .

- Reaction monitoring : In-situ FT-IR or LC-MS tracking identifies intermediate formation and guides quenching to minimize side products .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for azetidine sulfonylation steps while maintaining >90% yield .

How should researchers address contradictions in experimental data, such as inconsistent bioactivity or stability results?

Q. Advanced

- Sample variability : emphasizes that impurities from incomplete purification (e.g., residual solvents) can skew bioactivity assays. Replicate syntheses with strict quality control (e.g., HPLC purity >98%) are recommended .

- Degradation studies : Monitor compound stability under varying pH and temperature using accelerated aging protocols. For instance, thermal gravimetric analysis (TGA) identifies decomposition points, while LC-MS detects degradation byproducts .

What functional groups in this compound are most reactive, and how do they influence experimental design?

Q. Advanced

- Sulfonamide group : Prone to hydrolysis under acidic conditions. Reactions involving this moiety require pH-controlled environments (e.g., buffered solutions at pH 7–8) .

- Ether linkage : Susceptible to radical cleavage. Avoid peroxides or UV light during storage .

- Azetidine ring : Strain-induced reactivity enables ring-opening reactions with nucleophiles (e.g., amines), necessitating inert atmospheres (N₂/Ar) during synthesis .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Q. Advanced

- Simulated biological matrices : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, sampling at intervals (0–48 hours) for LC-MS analysis to track degradation .

- Cyclic voltammetry : Evaluates redox stability, particularly for the benzofuran’s electron-rich aromatic system .

How can researchers evaluate the compound’s potential biological interactions, such as enzyme inhibition or receptor binding?

Q. Advanced

- Enzyme assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure inhibition kinetics. For sulfonamide-containing compounds, carbonic anhydrase inhibition is a common target .

- Surface plasmon resonance (SPR) : Quantifies binding affinity to target proteins (e.g., receptors with sulfonamide-binding pockets) .

What computational approaches support the rational design of derivatives with enhanced properties?

Q. Advanced

- Density Functional Theory (DFT) : Models electronic properties of the benzofuran-azetidine scaffold to predict reactivity and binding modes .

- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., membrane proteins) to guide structural modifications .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems for large batches .

- Byproduct management : Optimize stoichiometry (e.g., limiting excess reagents) to reduce waste. notes that sodium azide in excess can form hazardous byproducts .

How should discrepancies in analytical results (e.g., NMR shifts, melting points) be resolved?

Q. Advanced

- Cross-validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .

- Reference standards : Compare data with structurally validated analogs (e.g., 2,3-dihydrobenzofuran derivatives from ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。